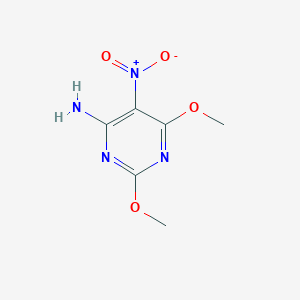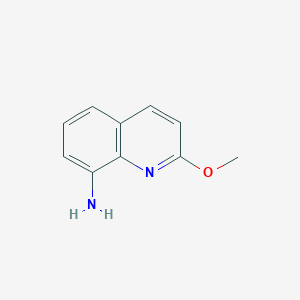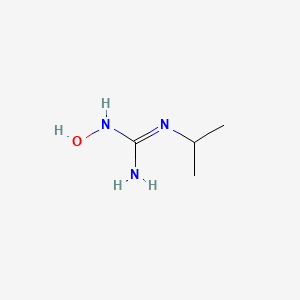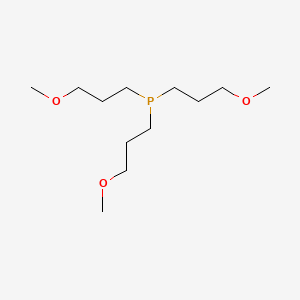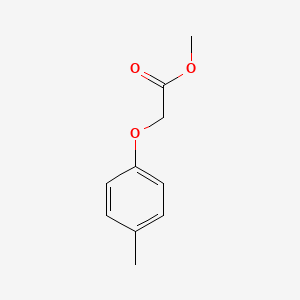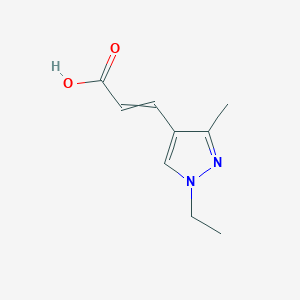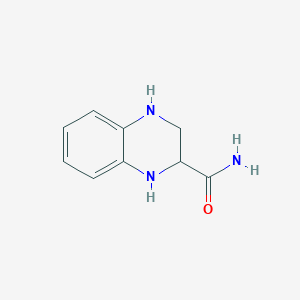
1,2,3,4-四氢喹喔啉-2-甲酰胺
描述
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a chemical compound with the CAS Number: 90559-19-6 . It has a molecular weight of 177.21 .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), and 2 secondary amines (aromatic) .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a powder at room temperature . It has a molecular formula of C9H11N3O .科学研究应用
Antidepressant Potential
Research has highlighted the antidepressant-like activity of certain quinoxaline derivatives. For instance, 3-ethoxyquinoxalin-2-carboxamides, structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide, have shown promising results as 5-HT3 receptor antagonists with significant antidepressant-like effects in animal models (Mahesh et al., 2011).
Synthetic Methodologies
The development of efficient synthetic methodologies for compounds like 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has been a focus of research. Techniques such as three-component reactions have been used for the synthesis of related tetrahydroisoquinoline derivatives, demonstrating the versatility of these methods in creating complex organic structures (Schuster et al., 2010).
Catalytic Applications
Catalytic applications are another area of interest. Studies have utilized catalysts for the synthesis of quinoxaline derivatives, indicating potential for eco-friendly and efficient synthesis methods (Vessally et al., 2017).
Receptor Antagonism
Compounds structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide have been designed as serotonin (5-HT3) receptor antagonists, indicating potential applications in neurological and psychological disorders (Mahesh et al., 2004).
Fluorescence-based Detection
Quinoxaline derivatives have shown promise in fluorescence-based detection of certain compounds. For instance, a tetrahydroquinoxaline derivative was used for the sensitive detection of nitroaromatics, showcasing its potential in analytical applications (Fu et al., 2018).
Antioxidant Activity
Some tetrahydroquinoxaline derivatives have demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related applications (Nishiyama et al., 2003).
属性
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYVFJOLKENPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide | |
CAS RN |
90559-19-6 | |
| Record name | NSC90837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




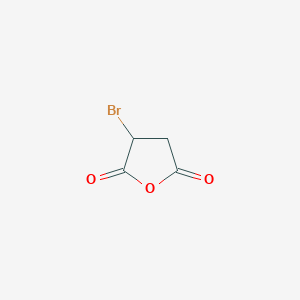
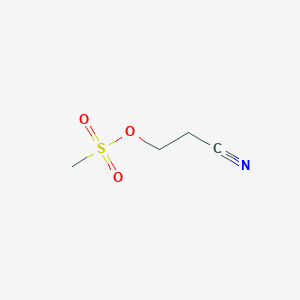
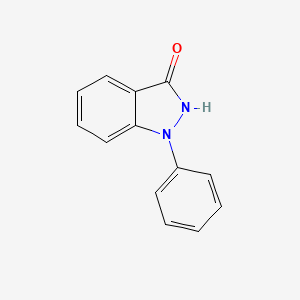
![[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate](/img/structure/B1619089.png)
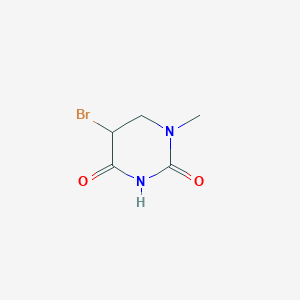
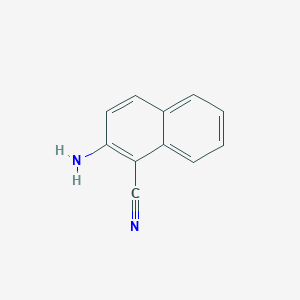
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B1619095.png)
